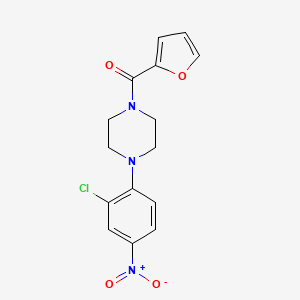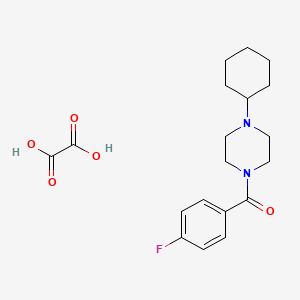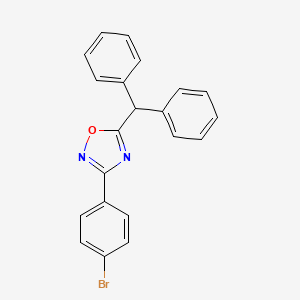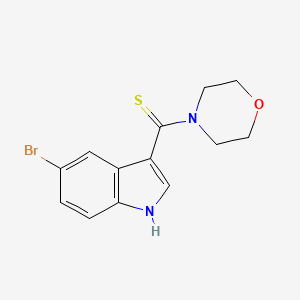![molecular formula C15H14F3NO B4899891 (4-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B4899891.png)
(4-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine, also known as MTFB, is a chemical compound that has been widely studied for its potential applications in scientific research. MTFB is a member of the phenylalkylamine class of compounds, which are known to have a range of biological activities.
作用機序
(4-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine is thought to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting this activity, this compound can increase the levels of dopamine in the brain, which could have a range of therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the body. In vitro studies have shown that this compound has activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to have activity against the dopamine transporter, which could make it useful in the treatment of Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the main advantages of using (4-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine in lab experiments is its potential as a novel drug target. This compound has been shown to have activity against a range of disease targets, which could make it useful in the development of new drugs. In addition, this compound is relatively easy to synthesize, which could make it a cost-effective option for lab experiments. However, one of the main limitations of using this compound in lab experiments is the lack of research on its safety and toxicity. Further research is needed to fully understand the safety and toxicity of this compound.
将来の方向性
There are several future directions for research on (4-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine. One possible direction is to further explore its potential as an anticancer agent. In vitro studies have shown that this compound has activity against a range of cancer cell lines, but further research is needed to fully understand its potential as a cancer treatment. Another possible direction is to explore its potential as a novel drug target. This compound has been shown to have activity against a range of disease targets, which could make it useful in the development of new drugs. Finally, further research is needed to fully understand the safety and toxicity of this compound, which could inform its potential use in clinical settings.
合成法
(4-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst, while the Buchwald-Hartwig amination reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst.
科学的研究の応用
(4-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have activity as a dopamine transporter inhibitor, which could make it useful in the treatment of Parkinson's disease. In pharmacology, this compound has been studied for its potential as an anticancer agent, as it has been shown to have activity against a range of cancer cell lines. In medicinal chemistry, this compound has been studied for its potential as a novel drug target, as it has been shown to have activity against a range of disease targets.
特性
IUPAC Name |
4-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-20-14-8-6-13(7-9-14)19-10-11-2-4-12(5-3-11)15(16,17)18/h2-9,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKQIWIWKCAKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-[(5-chloro-2-hydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4899811.png)
![5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899818.png)

![5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4899829.png)



![4-methyl-6-(4-methyl-1-piperazinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B4899851.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899870.png)
![4-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4899877.png)


![2,2'-[[(2-ethylhexyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B4899899.png)
